![molecular formula C9H14N2 B15146706 [(2,3-Dimethylphenyl)methyl]hydrazine CAS No. 1016517-47-7](/img/structure/B15146706.png)
[(2,3-Dimethylphenyl)methyl]hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2,3-Dimethylphenyl)methyl]hydrazine is an organic compound with the molecular formula C9H14N2 It features a benzene ring substituted with two methyl groups at the 2 and 3 positions and a hydrazine group attached to the benzene ring via a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
[(2,3-Dimethylphenyl)methyl]hydrazine can be synthesized through the reaction of 2,3-dimethylbenzyl chloride with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:
C9H11Cl+N2H4⋅H2O→C9H14N2+HCl+H2O
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(2,3-Dimethylphenyl)methyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines.
Wissenschaftliche Forschungsanwendungen
[(2,3-Dimethylphenyl)methyl]hydrazine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Biological Studies: Used in studies involving enzyme inhibition and protein modification.
Industrial Applications: Potential use in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of [(2,3-Dimethylphenyl)methyl]hydrazine involves its reactivity with various biological molecules. The hydrazine group can form covalent bonds with carbonyl groups in proteins and nucleic acids, leading to modifications that affect their function. This reactivity is exploited in enzyme inhibition studies and the development of therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dimethylphenylhydrazine
- 2,4-Dimethylphenylhydrazine
- 2,5-Dimethylphenylhydrazine
Uniqueness
[(2,3-Dimethylphenyl)methyl]hydrazine is unique due to the specific positioning of the methyl groups and the methylene bridge connecting the hydrazine group to the benzene ring. This structural arrangement imparts distinct reactivity and properties compared to other dimethylphenylhydrazine derivatives.
Eigenschaften
CAS-Nummer |
1016517-47-7 |
|---|---|
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
(2,3-dimethylphenyl)methylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-7-4-3-5-9(6-11-10)8(7)2/h3-5,11H,6,10H2,1-2H3 |
InChI-Schlüssel |
XFNKBBXLKILPBW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)CNN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


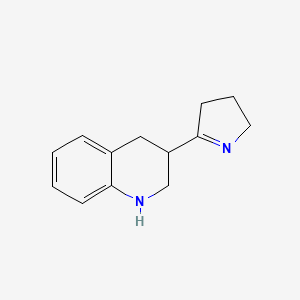

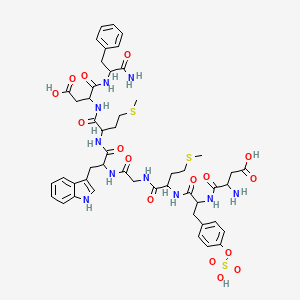
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(9R,11R,13R,14S)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15146658.png)
![(5-Chlorobenzo[d]thiazol-2-yl)guanidine](/img/structure/B15146666.png)
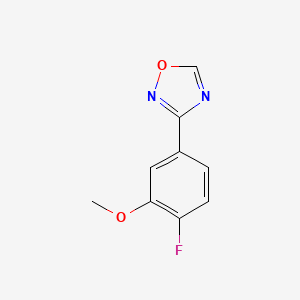
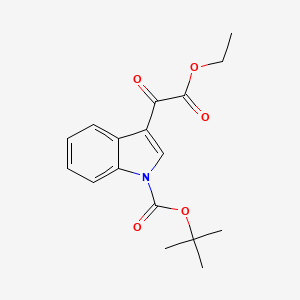

![Bis{2-oxa-6-azaspiro[3.3]heptan-1-YL} oxalate](/img/structure/B15146700.png)
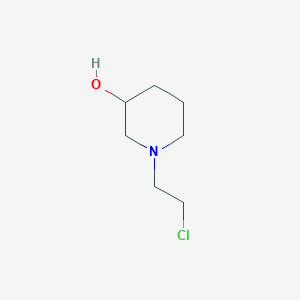
![2-Amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride](/img/structure/B15146705.png)
![N-{3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride](/img/structure/B15146709.png)
![10-[3-(3,4-Dihydroxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15146715.png)

